molecular formula C26H52O B12626998 2-Undecylpentadecanal CAS No. 922163-80-2

2-Undecylpentadecanal

Cat. No.: B12626998
CAS No.: 922163-80-2
M. Wt: 380.7 g/mol
InChI Key: GXIPWLFFBUPIMB-UHFFFAOYSA-N
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Description

2-Undecylpentadecanal is a chemical compound that belongs to the class of aldehydes It is characterized by a long hydrocarbon chain with an aldehyde functional group at one end

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Undecylpentadecanal can be achieved through several methods. One common approach involves the oxidation of the corresponding alcohol, 2-Undecylpentadecanol, using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is typically carried out under mild conditions to prevent over-oxidation to the carboxylic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of the corresponding alkene, followed by selective oxidation. This method allows for the large-scale production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Undecylpentadecanal undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as Grignard reagents (RMgX)

Major Products Formed

    Oxidation: 2-Undecylpentadecanoic acid

    Reduction: 2-Undecylpentadecanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Undecylpentadecanal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Undecylpentadecanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity is the basis for its biological activity and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Pentadecanal: A shorter-chain aldehyde with similar chemical properties.

    Undecanal: Another aldehyde with a shorter hydrocarbon chain.

Uniqueness

2-Undecylpentadecanal is unique due to its longer hydrocarbon chain, which imparts different physical and chemical properties compared to shorter-chain aldehydes. This uniqueness makes it valuable for specific applications where longer-chain aldehydes are required.

Properties

CAS No.

922163-80-2

Molecular Formula

C26H52O

Molecular Weight

380.7 g/mol

IUPAC Name

2-undecylpentadecanal

InChI

InChI=1S/C26H52O/c1-3-5-7-9-11-13-14-16-18-20-22-24-26(25-27)23-21-19-17-15-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3

InChI Key

GXIPWLFFBUPIMB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(CCCCCCCCCCC)C=O

Origin of Product

United States

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